rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis
Description
rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis is a piperidine derivative characterized by a cis configuration of substituents at positions 3 and 4 of the ring. The compound features a methyl ester group at position 3, a 4-fluorophenyl moiety at position 4, and a methyl group at the nitrogen (position 1) . The "rac" prefix denotes a racemic mixture of enantiomers. This structure is pharmacologically relevant, as piperidine derivatives are common in serotonin reuptake inhibitors (SSRIs) like paroxetine, where fluorophenyl groups enhance binding affinity .
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
methyl (3S,4S)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
NTYATEQGMUSJQM-CHWSQXEVSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)C(=O)OC)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions to attach the fluorophenyl group to the piperidine ring.
Esterification: The carboxylate group is introduced through esterification reactions, often using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“Rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of piperidine are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The fluorophenyl group can enhance binding affinity to biological targets.
Medicine
Medicinally, compounds with similar structures are investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis” would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s ability to bind to these targets, potentially modulating their activity. The piperidine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Structural Features :
- Cis stereochemistry : Substituents at C3 and C4 are on the same side of the piperidine ring, influencing conformational stability.
- 4-Fluorophenyl group : Provides electron-withdrawing effects, enhancing interaction with biological targets.
- Methyl ester : May act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid.
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorophenyl vs. Chlorophenyl
Compound : (3S,4S)-Methyl 4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylate (CAS 205805-13-6)
- Differences :
- Substituent : Chloro (Cl) replaces fluoro (F) at the phenyl ring.
- Stereochemistry : (3S,4S) vs. (3R,4R).
- Lipophilicity: Increased logP due to Cl, possibly enhancing membrane permeability but reducing solubility .
Functional Group Modifications: Ester vs. Hydroxymethyl
Compound : (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CAS 105812-81-5)
- Differences :
- C3 group : Hydroxymethyl (-CH2OH) replaces methyl ester (-COOCH3).
- Implications :
Stereochemical Variations: Cis vs. Trans
Compound: trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (MFCD18252435)
- Differences :
- Configuration : Trans arrangement of substituents at C3 and C4.
- Substituents : Benzyl group at N1 and hydroxymethyl at C3.
- Implications :
Piperidine vs. Pyrrolidine Core
Compound : Rac-methyl (3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Differences :
- Ring size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Substituents : Difluoromethyl (-CF2H) at C4.
- Implications: Ring strain: Pyrrolidine’s smaller ring may enhance rigidity and selectivity.
Role in SSRIs
The 4-fluorophenyl group in the target compound mirrors structural motifs in paroxetine, a known SSRI. Paroxetine impurities and intermediates, such as (3R,4R)-N-Methyl Paroxetine, share similar piperidine frameworks but differ in substituents (e.g., benzodioxolyl groups) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents (C3, C4, N1) | Stereochemistry | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C14H18FNO2 | COOCH3, 4-FPh, CH3 | cis-(3R,4R) | 2.8 |
| (3S,4S)-Methyl 4-(4-Cl-Ph)-1-Me-piperidine-3-carboxylate | C14H18ClNO2 | COOCH3, 4-ClPh, CH3 | cis-(3S,4S) | 3.2 |
| (3S,4R)-4-FPh-3-hydroxymethyl-1-Me-piperidine | C13H18FNO | CH2OH, 4-FPh, CH3 | cis-(3S,4R) | 1.9 |
| trans-1-Benzyl-4-FPh-3-piperidinemethanol | C19H22FNO | CH2OH, 4-FPh, Bn | trans | 3.5 |
Table 2: Pharmacological Relevance
Biological Activity
The compound rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate
- Molecular Formula : C13H16FNO2
- Molecular Weight : 223.287 g/mol
- CAS Number : 100332-12-5
Pharmacological Effects
Research indicates that piperidine derivatives exhibit a range of biological activities, including but not limited to:
- Antidepressant Activity : Some studies suggest that modifications in the piperidine structure can enhance antidepressant properties by interacting with neurotransmitter systems.
- Antinociceptive Effects : The compound has shown promise in pain relief models, indicating potential use in analgesic formulations.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting a role in antibiotic development.
The biological activity of rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate may be attributed to its ability to:
- Modulate Neurotransmitter Receptors : Studies have shown that piperidine derivatives can influence serotonin and norepinephrine receptors, which are critical in mood regulation.
- Inhibit Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in pain signaling pathways.
Case Studies
-
Antidepressant Efficacy :
- A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperidine derivatives, including rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate. Results indicated significant improvement in depressive-like behaviors in animal models compared to control groups .
- Analgesic Properties :
- Antimicrobial Activity :
Data Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for rac-methyl(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate,cis, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions with precise control of stereochemistry and protecting group strategies. Key steps include:
- Piperidine Ring Formation : Cyclization reactions using dichloromethane or tetrahydrofuran (THF) as solvents and triethylamine as a base to minimize side reactions .
- Fluorophenyl Group Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution under inert atmospheres to ensure regioselectivity .
- Esterification : Methyl ester formation via acid-catalyzed reactions with methanol, monitored by TLC or HPLC to track progress .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF | Higher solubility, 85% yield |
| Temperature | 0–25°C | Prevents racemization |
| Catalyst | Pd(PPh₃)₄ | 90% coupling efficiency |
| Purification | Flash chromatography | Purity >95% (HPLC confirmed) |
Q. Which analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of the (3R,4R) configuration and cis geometry via single-crystal analysis .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases to assess optical purity .
- NMR Spectroscopy : ¹H-¹H NOESY confirms spatial proximity of the 3-methyl and 4-fluorophenyl groups, validating the cis configuration .
Q. How can researchers mitigate racemization during synthesis to maintain the desired cis configuration?
Methodological Answer:
- Low-Temperature Reactions : Conduct steps below 25°C to reduce thermal epimerization .
- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups to stabilize intermediates .
- In Situ Monitoring : Employ real-time IR spectroscopy to detect early signs of racemization and adjust conditions promptly .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data regarding the compound's receptor binding affinities across different studies?
Methodological Answer:
- Standardized Assay Conditions : Normalize parameters (e.g., buffer pH, temperature) to eliminate variability. For example, use Tris-HCl (pH 7.4) at 37°C for kinase assays .
- Orthogonal Validation : Cross-validate binding data with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm thermodynamic consistency .
- Purity Reassessment : Verify compound purity via LC-MS; impurities >0.5% can skew results .
Q. How can enantiomeric separation be achieved, and what challenges arise in pharmacological evaluation of individual enantiomers?
Methodological Answer:
- Chiral Stationary Phases : Use preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns for milligram-scale separation .
- Challenges :
Q. What computational approaches are validated for predicting the metabolic stability of this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4 and identify metabolic "hotspots" (e.g., ester hydrolysis sites) .
- QSAR Models : Train models on piperidine derivatives with known half-lives (e.g., PubChem datasets) to predict clearance rates .
- MD Simulations : Analyze solvent-accessible surfaces to prioritize sites for deuteration to enhance metabolic stability .
Q. Table 2: Computational vs. Experimental Metabolic Data
| Parameter | Computational Prediction | Experimental Result (Human Liver Microsomes) |
|---|---|---|
| Esterase Stability | t₁/₂ = 45 min | t₁/₂ = 38 ± 5 min |
| CYP3A4 Affinity | ΔG = -8.2 kcal/mol | IC₅₀ = 1.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
